molecular formula C12H12O4 B14654430 Methyl 2-[(2-methylacryloyl)oxy]benzoate CAS No. 51780-11-1

Methyl 2-[(2-methylacryloyl)oxy]benzoate

Cat. No.: B14654430
CAS No.: 51780-11-1
M. Wt: 220.22 g/mol
InChI Key: HXJOEIGJQKRHFE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylacryloyl)oxy]benzoate is a benzoate ester derivative featuring a methacrylate (2-methylacryloyl) group at the 2-position of the aromatic ring. Methacrylate esters are known for their polymerizable double bonds, which enable applications in materials science, such as in resin synthesis or coatings. The benzoate backbone is common in pharmaceuticals and agrochemicals, where substituents like acryloyloxy groups can enhance biological activity or modify physicochemical properties .

Properties

CAS No.

51780-11-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(2-methylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C12H12O4/c1-8(2)11(13)16-10-7-5-4-6-9(10)12(14)15-3/h4-7H,1H2,2-3H3

InChI Key

HXJOEIGJQKRHFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of benzoic acid derivatives with methacrylic acid derivatives. One common method is the reaction of methyl benzoate with methacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to form an alcohol.

    Substitution: The methacryloyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Benzoic acid and methacrylic acid.

    Reduction: Benzyl alcohol and methacrylic alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methylacryloyl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active methacrylic acid and benzoic acid. These products can then participate in further biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Reactivity

Compound Name Structural Feature Reactivity Profile Reference
This compound 2-Methylacryloyloxy group Polymerizable via radical initiation; potential for crosslinking
Methyl salicylate (Methyl 2-hydroxybenzoate) Hydroxyl group at 2-position Undergoes ester hydrolysis; forms hydrogen bonds
Methyl 2-methoxybenzoate Methoxy group at 2-position Electron-donating; resistant to hydrolysis
Methyl 2-(cyanomethyl)benzoate Nitrile group at 2-position Participates in nucleophilic additions; forms amides
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Bromoacetyl and benzyloxy groups Electrophilic bromoacetyl group enables alkylation reactions

Key Insights:

  • Polymerization Potential: The methacrylate group in this compound distinguishes it from non-polymerizable analogs like Methyl salicylate or Methyl 2-methoxybenzoate. This property aligns with applications in polymer chemistry, such as dental resins or adhesives .
  • Hydrolytic Stability : Unlike Methyl salicylate, which is prone to hydrolysis due to its hydroxyl group, the methacrylate ester’s steric bulk may enhance stability under acidic or basic conditions .

Key Insights:

  • Antimicrobial Potential: The methacrylate group may confer antimicrobial properties, as seen in bromoacetyl-containing analogs (e.g., Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) .
  • Lack of Direct Analgesic Activity : Unlike Methyl salicylate, the methacrylate derivative’s bioactivity likely diverges due to the absence of a hydroxyl group, which is critical for cyclooxygenase inhibition .

Physicochemical Properties

Table 3: Physical Property Trends

Compound Name Melting Point (°C) Solubility (Ethanol) Key Application Reference
This compound Not reported High (inferred) Polymer precursors
Ethyl 2-methoxybenzoate -10 to -5 Fully miscible Flavoring agents
Methyl 5-hydroxy-2-methoxybenzoate 89–92 Moderate Antioxidants

Key Insights:

  • Solubility : The methacrylate group likely enhances solubility in organic solvents compared to polar derivatives like Methyl 5-hydroxy-2-methoxybenzoate .
  • Thermal Stability : Methacrylate esters generally exhibit moderate thermal stability, suitable for industrial polymerization processes .

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